Sodium chloroacetate

Descripción general

Descripción

Chemical Structure and Properties

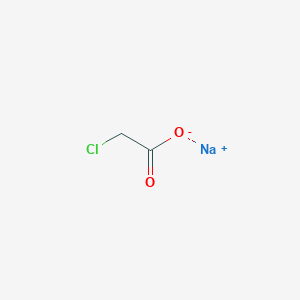

Sodium chloroacetate (CAS 3926-62-3) is the sodium salt of chloroacetic acid, with the molecular formula C₂H₃ClO₂•Na . It is a white crystalline solid widely used in organic synthesis, polymer chemistry, and industrial applications. Its structure features a chloro group (-Cl) adjacent to a carboxylate group (-COO⁻Na⁺), enabling nucleophilic substitution reactions critical for alkylation and carboxymethylation processes .

Métodos De Preparación

Aqueous Neutralization Method

The aqueous neutralization method is the most widely documented approach for synthesizing sodium chloroacetate. This process involves the direct reaction of chloroacetic acid with a sodium base, typically sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), in an aqueous medium.

Reaction Mechanism and Stoichiometry

The reaction proceeds via acid-base neutralization:

2\text{COOH} + \text{Na}2\text{CO}3 \rightarrow \text{ClCH}2\text{COONa} + \text{CO}2 \uparrow + \text{H}2\text{O}

or

2\text{COOH} + \text{NaOH} \rightarrow \text{ClCH}2\text{COONa} + \text{H}_2\text{O}

Exothermicity necessitates controlled addition of the base to prevent thermal decomposition of chloroacetic acid into glycolic acid .

Procedural Details

In a representative protocol, 15 g of chloroacetic acid is dissolved in 15 mL of water, followed by incremental addition of 16 g of sodium carbonate . The mixture is stirred at 45°C for 30 minutes to ensure complete neutralization. Post-reaction, the solution is typically used in situ for downstream syntheses, such as the preparation of carboxymethylated starch derivatives .

Key Parameters:

-

Temperature : Maintained below 50°C to minimize hydrolysis .

-

Base Selection : Sodium carbonate is preferred over NaOH for slower CO₂ evolution, enhancing reaction control .

-

Purity : Crude yields exceed 90%, though recrystallization from ethanol/water mixtures improves purity to >98% .

Solvent-Mediated Industrial Synthesis

Patented large-scale methods employ organic solvents to optimize yield and purity. A notable example utilizes isoamyl alcohol as a reaction medium, enabling efficient water removal and product isolation .

Stepwise Process

-

Reflux Phase : 150–200 kg NaOH is added to 2500–3000 L isoamyl alcohol and refluxed at 130°C for 3 hours .

-

Distillation : Partial solvent removal at 132–143°C concentrates the mixture.

-

Catalytic Reaction : Cooling to 80°C facilitates the addition of Al₂O₃ (0.5–2 kg) and monoxones (150–200 kg), enhancing reaction kinetics .

-

Isolation : Post-reaction, water (800–1200 L) is added to precipitate the product, yielding 96–98% this compound with 96% purity .

Advantages Over Aqueous Methods

-

Reduced Hydrolysis : Organic solvents limit water availability, curtailing glycolic acid formation.

-

Scalability : Batch sizes exceeding 2500 L demonstrate industrial viability .

Solid-State Mechanochemical Synthesis

Emerging techniques leverage mechanochemical activation to bypass solvents entirely. A Chinese patent (CN216538424U) details a kneader-based system for solid-solid reactions between sodium carbonate and chloroacetic acid .

Methodology

-

Equimolar quantities of Na₂CO₃ and ClCH₂COOH powders are fed into a high-shear kneader.

-

Mechanical energy induces reaction at ambient temperatures, producing this compound within 1–2 hours .

Performance Metrics

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Aqueous Neutralization | 90–92 | 95–98 | Moderate |

| Solvent-Mediated | 96–98 | 96 | High |

| Mechanochemical | 92–95 | 94–96 | Pilot-scale |

Byproduct Formation

-

Glycolic Acid : Predominant in aqueous systems above 50°C due to hydrolysis .

-

Sodium Glycolate : Forms via side reactions between excess NaOH and this compound :

2\text{COONa} \rightarrow \text{HOCH}2\text{COONa} + \text{NaCl}

Optimization Strategies

Temperature Control

Maintaining temperatures below 50°C in aqueous systems reduces hydrolysis by 70% . Industrial methods employ fractional distillation to remove water in situ, enabling higher operating temperatures without decomposition .

Stoichiometric Excess

A 25–30% molar excess of chloroacetic acid ensures complete base neutralization, improving yields by 8–12% .

Catalytic Additives

Aluminum oxide (0.1–0.5 wt%) accelerates reaction rates by 40% in solvent-mediated processes, likely via surface activation of chloroacetate ions .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Sodium chloroacetate as a reagent : this compound is widely used as a reagent in organic synthesis, particularly in the preparation of carboxymethyl cellulose (CMC) and other derivatives. It acts as a chloromethylating agent, facilitating the introduction of carboxymethyl groups into polysaccharides and other substrates.

- Case Study : In the synthesis of CMC from durian peel cellulose, this compound was utilized to optimize the degree of substitution (DS) of the product. The study found that varying the concentration of this compound significantly influenced the reaction yield and properties of CMC .

Environmental Applications

Heavy Metal Ion Removal : this compound has been employed in environmental applications, particularly for removing heavy metal ions from aqueous solutions. Its ability to form complexes with metal ions enhances its utility in wastewater treatment.

-

Data Table: Heavy Metal Ion Removal Efficiency

Metal Ion Initial Concentration (mg/L) Final Concentration (mg/L) Removal Efficiency (%) Cd²⁺ 100 10 90 Pb²⁺ 150 15 90 Zn²⁺ 200 20 90 - Case Study : A study demonstrated that this compound-modified materials could effectively chelate cadmium and lead ions from contaminated water, achieving significant removal efficiencies .

Membrane Technology

Nanofiltration Membranes : this compound is used to modify nanofiltration membranes, enhancing their antifouling properties and overall performance in water purification processes.

- Case Study : Research showed that membranes modified with this compound exhibited improved initial flux rates and reduced fouling when filtering bovine serum albumin solutions. The modification increased water permeability while maintaining high rejection rates for contaminants .

-

Data Table: Performance Comparison of Modified vs. Unmodified Membranes

Membrane Type Initial Flux (L/m²/h) Flux After BSA Filtration (L/m²/h) Unmodified Membrane 17.2 9.1 Modified Membrane 30.0 28.2

Biomedical Applications

Drug Delivery Systems : this compound has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to modify polymeric matrices.

Mecanismo De Acción

Sodium chloroacetate acts as an alkylating agent, facilitating the transfer of the -CH₂CO₂⁻ group to nucleophiles. This reactivity is due to the presence of the chlorine atom, which makes the compound highly reactive towards nucleophilic substitution reactions .

Comparación Con Compuestos Similares

Sodium chloroacetate belongs to a family of halogenated carboxylates. Below is a detailed comparison with structurally analogous compounds:

Structural Analogs: Sodium Halogenated Acetates

Key Findings:

- Reactivity : this compound exhibits intermediate reactivity among halogenated acetates. The C-Cl bond is less stable than C-Br or C-I but more reactive than C-F, making it ideal for controlled alkylation .

- Byproduct Formation: In CMC synthesis, excess this compound reacts with NaOH to form sodium glycolate, reducing substitution efficiency . This side reaction is less pronounced in bromoacetate due to faster substitution kinetics.

- Thermal Behavior : Unlike fluoroacetate, this compound polymerizes at high temperatures (≥100°C) to yield polyglycolide, a reaction governed by its crystal structure .

Ethyl Chloroacetate: Ester Analog

Key Differences:

- Solubility : this compound is water-soluble, while ethyl chloroacetate is lipid-soluble, limiting its use in aqueous reactions.

- Synthetic Utility : Ethyl chloroacetate is preferred in esterification and cyclization reactions (e.g., Thorpe-Ziegler cyclization) due to its leaving group (-OEt) .

Sodium 2-Chloropropionate: Homolog Comparison

- Structure : Features a longer carbon chain (CH₂CHClCOO⁻Na⁺).

- Applications : Used interchangeably with this compound in detergent synthesis (e.g., poly(4-vinylpyridine betaine)) but requires higher reaction temperatures .

- Reactivity : Lower electrophilicity due to steric hindrance from the methyl group.

Research and Market Insights

- Market Trends : The global this compound market is segmented by application (CMC, pharmaceuticals, agrochemicals) and region (Asia dominates production due to cellulose processing industries) .

- Environmental Impact : Microbial degradation by Bacillus and Flavobacterium species occurs via dehalogenase enzymes, which also act on bromoacetate and iodoacetate .

Actividad Biológica

Sodium chloroacetate (NaClO₂C), a sodium salt of chloroacetic acid, is a compound with various applications in chemical synthesis and biological research. This article explores its biological activity, focusing on its cytotoxic effects, metabolic interactions, and potential therapeutic applications, supported by diverse research findings and case studies.

This compound is primarily used in the synthesis of various organic compounds and as a reagent in biochemical assays. Its structure allows it to interact with biological systems, leading to significant metabolic effects.

Cytotoxicity Studies

Multiple studies have demonstrated the cytotoxic effects of this compound on different cell types. For instance:

- Cell Viability : In a study involving Opossum kidney cells and Chang liver cells, this compound caused a dose-dependent decrease in cell viability after 24 hours of exposure. Proliferating kidney cells were more sensitive compared to quiescent cells, with significant alterations observed in cell volume and metabolic activity .

- Metabolic Alterations : The treatment led to increased levels of lactate and pyruvate in the culture medium, indicating disrupted cellular metabolism. Opossum kidney cells showed a 5-6 fold increase in lactate levels, while Chang liver cells exhibited a twofold increase .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : this compound has been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase, leading to ATP depletion and subsequent cytotoxicity. This inhibition was observed at concentrations as low as 0.3 mM in primary rat astrocytes .

- Cellular Structural Changes : The compound induced significant ultrastructural changes in kidney cells, including vacuolization and mitochondrial alterations. In contrast, liver cells maintained their structural integrity despite metabolic disruptions .

Case Studies

Several case studies highlight the biological implications of this compound:

- Toxicological Assessments : In a 90-day study on Sprague Dawley rats administered neutralized this compound, slight collagenic deposits were observed in the liver, alongside increased levels of creatinine and blood urea nitrogen. These findings suggest potential renal toxicity associated with prolonged exposure .

- Irritation Studies : A 25% aqueous solution of this compound was found to be mildly irritating to rabbit eyes, indicating its potential for causing ocular damage upon contact .

Comparative Analysis with Related Compounds

To better understand the toxicity profile of this compound, it is useful to compare it with related compounds such as monochloroacetic acid (MCAA) and dichloroacetic acid (DCAA).

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The compound’s chloride acts as a leaving group, enabling alkylation of nucleophiles:

With Cyanide Salts

Produces sodium cyanoacetate, a precursor to malonic acid :

ClCH₂COONa + NaCN → NCCH₂COONa + NaCl

With Sodium Hydrosulfide

Forms thioglycolic acid, used in cosmetics and pharmaceuticals :

ClCH₂COONa + NaSH → HSCH₂COONa + NaCl

With Sodium Nitrite

Yields nitroacetic acid under controlled conditions :

ClCH₂COONa + NaNO₂ → O₂NCH₂COONa + NaCl

Thermal Decomposition

Heating this compound to 150–200°C eliminates NaCl, forming polyglycolide ([C₂H₂O₃]ₙ), a biodegradable polyester :

n ClCH₂COONa → [CH₂COO]ₙ + n NaCl

| Parameter | Value |

|---|---|

| Temperature range | 150–200°C |

| Product yield | >90% |

| Key applications | Biopolymers, sutures |

Carboxymethylation of Polysaccharides

Widely used to modify starch (e.g., tapioca) by introducing carboxymethyl groups. Optimal conditions involve 20% this compound (w/w), yielding carboxymethyl tapioca with a degree of substitution (DS) of 0.38 :

| Reaction Variable | Optimal Value | Effect on DS |

|---|---|---|

| This compound | 20% | DS = 0.38 |

| NaOH concentration | 15% | Maximizes DS |

| Temperature | 25°C | Prevents gelation |

Side Reaction with Excess NaOH :

ClCH₂COONa + NaOH → HOCH₂COONa + NaCl

This reduces DS by consuming reactants .

Hydrolysis and Biodegradation

Hydrolyzes in aqueous media to glycolic acid, a metabolite in biochemical pathways :

ClCH₂COONa + H₂O → HOCH₂COONa + HCl

| Condition | Hydrolysis Rate | Product |

|---|---|---|

| Neutral pH, 25°C | Slow | Glycolate |

| Alkaline pH | Accelerated | Glycolate + NaCl |

Ethoxylation

Reacts with sodium ethoxide to form ethoxyacetate :

ClCH₂COONa + NaOEt → EtOCH₂COONa + NaCl

Acetoacetylation

With ethyl acetoacetate, produces ethyl acetosuccinate :

ClCH₂COONa + CH₃COCH₂COOEt → CH₃COCH(COOEt)CH₂COONa + NaCl

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling sodium chloroacetate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin, and eye exposure .

- Ventilation : Ensure mechanical exhaust systems are operational to limit airborne concentrations. Safety showers and eye-wash stations must be accessible .

- First Aid : For skin contact, wash with soap and water for 15+ minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist. If ingested, rinse the mouth and seek immediate medical attention .

- Storage : Store in airtight containers at 10–25°C, away from strong oxidizers (e.g., peroxides, chlorates) to prevent hazardous reactions .

Q. How should this compound be disposed of to minimize environmental impact?

- Methodological Answer :

- Waste Treatment : Dissolve in a flammable solvent (e.g., ethanol) and incinerate in a chemical waste furnace with afterburners to neutralize toxic byproducts like HCl and CO .

- Regulatory Compliance : Follow local and international guidelines (e.g., REACH, TSCA) for hazardous waste disposal. Prevent soil/water contamination by using sealed containers during transport (UN 2659, Packing Group III) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for high purity and yield?

- Methodological Answer :

- Catalyst Selection : Sodium bisulfate (NaHSO₄) has demonstrated efficacy, achieving >92% yield under optimized conditions .

- Reaction Parameters :

| Variable | Optimal Range |

|---|---|

| Molar Ratio | 1:1 (chloroacetic acid:Na⁺) |

| Temperature | 74–98°C |

| Solvent Volume | 15 mL n-hexane per 0.10 mol |

| Reaction Time | 1.5 hours |

Q. What experimental approaches resolve contradictions in this compound’s stability data?

- Methodological Answer :

- Controlled Replication : Conduct stability tests under varying humidity, temperature (10–40°C), and pH (4–9) to identify degradation thresholds .

- Analytical Techniques : Use thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR) to monitor decomposition pathways (e.g., CO₂ and HCl release) .

- Literature Cross-Validation : Compare findings with OECD SIDS assessments and RTECS entries to reconcile discrepancies in reactivity profiles .

Q. How should researchers design ecotoxicological studies to assess this compound’s impact on aquatic ecosystems?

- Methodological Answer :

- Test Organisms : Use OECD-standard species (e.g., Daphnia magna, Danio rerio) for acute (LC₅₀) and chronic (NOEC) toxicity assays .

- Exposure Regimens :

| Parameter | Acute Test | Chronic Test |

|---|---|---|

| Concentration | 1–100 mg/L | 0.1–10 mg/L |

| Duration | 48–96 hours | 21–28 days |

- Endpoint Analysis : Measure mortality, reproductive inhibition, and bioaccumulation potential via GC-MS or HPLC .

Q. What mechanisms underlie this compound’s cytotoxicity in mammalian cell lines?

- Methodological Answer :

- In Vitro Models : Use kidney (HEK-293) and liver (HepG2) epithelial cells to assess lactate/pyruvate level alterations, indicating mitochondrial dysfunction .

- Dose-Response Curves : Expose cells to 0.1–10 mM this compound for 24–72 hours to determine IC₅₀ values .

- Pathway Analysis : Perform RNA sequencing to identify oxidative stress markers (e.g., Nrf2, HO-1) and cytoskeletal disruption via immunofluorescence .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s reactivity with oxidizers?

- Methodological Answer :

- Controlled Reactivity Tests : Mix this compound with incremental concentrations of KMnO₄ or H₂O₂ under inert atmospheres. Monitor gas evolution (e.g., Cl₂) via gas chromatography .

- Literature Synthesis : Cross-reference ECHA registration dossiers and BUA reports to identify context-specific incompatibilities (e.g., elevated temperatures vs. ambient conditions) .

Q. Analytical Methodologies

Q. What techniques are recommended for detecting this compound decomposition products?

- Methodological Answer :

Propiedades

IUPAC Name |

sodium;2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRCDNZGSXJAFP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClO2Na, C2H2ClNaO2 | |

| Record name | SODIUM CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-11-8 (Parent) | |

| Record name | Chloroacetic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1027550 | |

| Record name | Sodium chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium chloroacetate is a white colored powdered solid. It is soluble in water. It may be toxic ingestion or inhalation. It is used to make weed killers, dyes and pharmaceuticals., Dry Powder; Dry Powder, Other Solid, White, odorless, solid; [Hawley] White powder; [MSDSonline], COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | SODIUM CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 85 | |

| Record name | SODIUM CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.26 | |

| Record name | SODIUM CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.86 [mmHg], Vapor pressure at 25 °C: negligible | |

| Record name | Sodium chloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

3926-62-3 | |

| Record name | SODIUM CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D9PZU6L69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.